molecular formula C19H20N2O3S B12726649 N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide CAS No. 94158-19-7

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide

Cat. No.: B12726649
CAS No.: 94158-19-7
M. Wt: 356.4 g/mol
InChI Key: MAPSJZHIZMKNOG-UHFFFAOYSA-N
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Description

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide is an organic compound that belongs to the class of sulphonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide typically involves a multi-step process. One common method includes the reaction of N-phenylbenzenesulphonamide with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl-N-phenylbenzenesulphonamide. This intermediate is then reacted with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyanoacetyl and phenyl groups.

    Reduction: Reduced forms of the cyanoacetyl group.

    Substitution: Substituted sulphonamide derivatives.

Scientific Research Applications

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulphonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
  • This compound derivatives
  • Other sulphonamides with similar structures

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the cyanoacetyl group enhances its reactivity, while the butyl and phenylbenzenesulphonamide moieties contribute to its stability and solubility.

Properties

CAS No.

94158-19-7

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-butyl-3-(2-cyanoacetyl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-2-3-14-21(17-9-5-4-6-10-17)25(23,24)18-11-7-8-16(15-18)19(22)12-13-20/h4-11,15H,2-3,12,14H2,1H3

InChI Key

MAPSJZHIZMKNOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CC#N

Origin of Product

United States

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